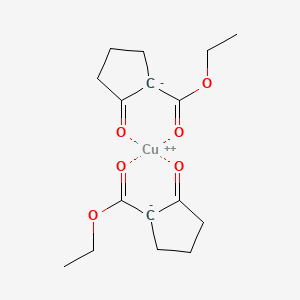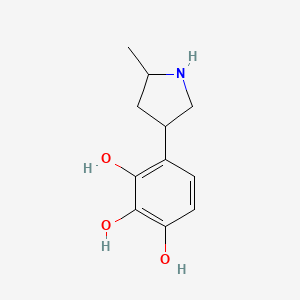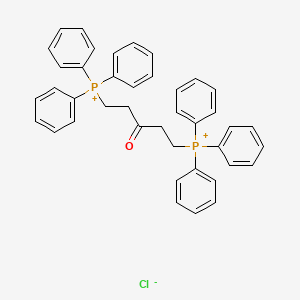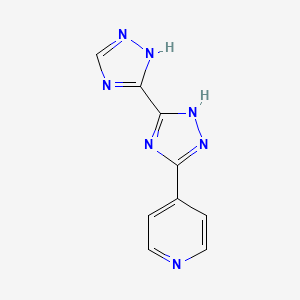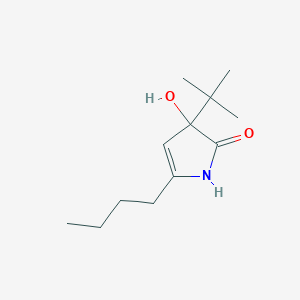
3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one is an organic compound that belongs to the class of pyrrolones. Pyrrolones are heterocyclic compounds containing a five-membered ring with nitrogen and oxygen atoms. This compound is characterized by the presence of tert-butyl and butyl groups attached to the pyrrolone ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a tert-butyl-substituted ketone with a butyl-substituted amine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the pyrrolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of flow reactors also enhances the safety and efficiency of the production process.
化学反応の分析
Types of Reactions
3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The tert-butyl and butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone regenerates the hydroxyl group.
科学的研究の応用
3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The presence of the hydroxyl group allows the compound to form hydrogen bonds with target molecules, while the tert-butyl and butyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(tert-Butyl)-4-hydroxyanisole: This compound has a similar structure but with a methoxy group instead of a butyl group.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: This compound contains two tert-butyl groups and a formyl group attached to a benzene ring.
Uniqueness
3-(tert-Butyl)-5-butyl-3-hydroxy-1H-pyrrol-2(3H)-one is unique due to the combination of tert-butyl and butyl groups attached to the pyrrolone ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
5-butyl-3-tert-butyl-3-hydroxy-1H-pyrrol-2-one |
InChI |
InChI=1S/C12H21NO2/c1-5-6-7-9-8-12(15,10(14)13-9)11(2,3)4/h8,15H,5-7H2,1-4H3,(H,13,14) |
InChIキー |
POQLGAUKRMZAII-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(C(=O)N1)(C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B12869754.png)
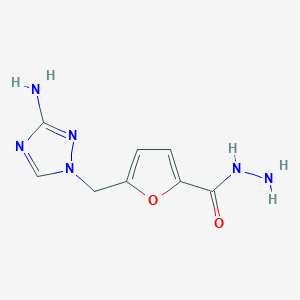

![4-Iodo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12869773.png)
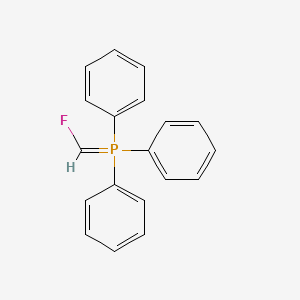
![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)
